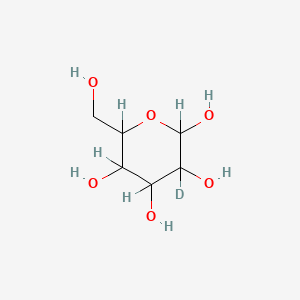
Pantoprazole Sulfide-D7 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pantoprazole Sulfide-D7 (Major) is a labeled metabolite of Pantoprazole . Pantoprazole is an antiulcerative and gastric pump inhibitor . The molecular formula of Pantoprazole Sulfide-D7 (Major) is C16 D8 H7 F2 N3 O3 S and it has a molecular weight of 375.42 .
Synthesis Analysis
The synthesis of Pantoprazole involves environmentally benign processes . The synthesis of Pantoprazole Sodium Sesquihydrate involves at least two of the three main synthetic steps (coupling and oxidation) carried out in water, without the need to isolate and purify the intermediates .Molecular Structure Analysis
The molecular formula of Pantoprazole Sulfide-D7 (Major) is C16 D8 H7 F2 N3 O3 S . It is a neat product and its molecular weight is 375.42 .Chemical Reactions Analysis
Pantoprazole exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cell . This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .Physical And Chemical Properties Analysis
Pantoprazole Sulfide-D7 (Major) is a pale yellow solid . It is readily soluble in water and ethyl alcohol . The identification of Pantoprazole is confirmed by infrared absorption spectrophotometry .Safety And Hazards
Pantoprazole Sulfide-D7 (Major) is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product .
Future Directions
In recent years, scientific studies on controlled drug release have been trending towards developing more efficient and novel controlled drug release systems . The controlled release of Pantoprazole from drug carriers indicated that the release of Pantoprazole is temperature-sensitive . This suggests potential future directions in the development of more efficient drug delivery systems .
properties
IUPAC Name |
2-[dideuterio-[5,6-dideuterio-3-(deuteriomethoxy)-4-(trideuteriomethoxy)pyridin-2-yl]methyl]sulfanyl-6-(difluoromethoxy)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3,2D,5D,6D,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKILEIRWOYBGEJ-SEXYRJDESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]COC1=C(C(=C(N=C1C([2H])([2H])SC2=NC3=C(N2)C=C(C=C3)OC(F)F)[2H])[2H])OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoprazole Sulfide-D7 (Major) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)
![Hexacyclo[4.4.0.0~2,5~.0~3,9~.0~4,8~.0~7,10~]decane-1-carbonyl chloride](/img/structure/B562807.png)
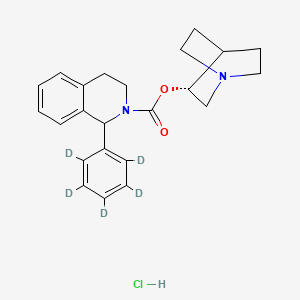
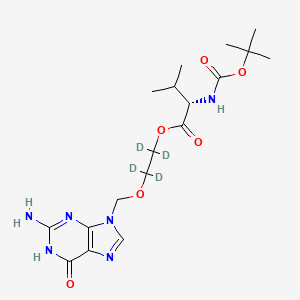
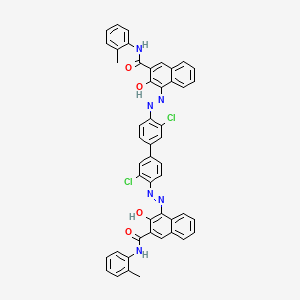
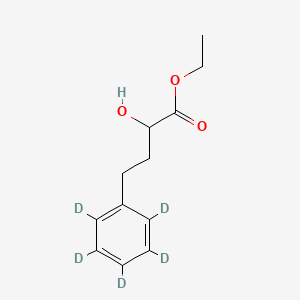

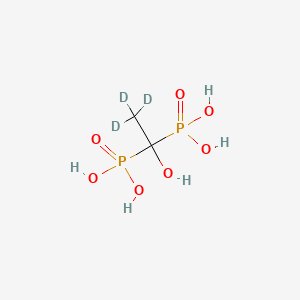

![D-Methionine, N-[N-[N-(N-L-tyrosyl-D-alanyl)glycyl]-L-phenylalanyl]-](/img/structure/B562820.png)
